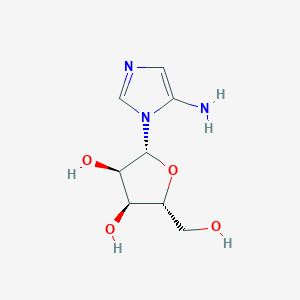

5-Aminoimidazole ribonucleoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-aminoimidazole ribonucleoside is a 1-ribosylimidazole that is 5-aminoimidazole in which the hydrogen at position 1 has been replaced by a beta-D-ribofuranosyl group. It is a 1-ribosylimidazole, a primary amino compound, a ribonucleoside and an aminoimidazole. It is a conjugate base of a 5-aminoimidazol-3-ium ribonucleoside.

Aplicaciones Científicas De Investigación

Activation of AMPK and Insulin Sensitivity

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) activates 5'-AMP-activated protein kinase (AMPK) and improves insulin sensitivity. AICAR stimulates AMPK alpha1 activity and adiponectin gene expression in human adipose tissue while reducing the release of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which may contribute to its insulin sensitizing effects (Lihn et al., 2004).

Nonenzymatic Synthesis and Biochemical Relevance

AICAR is synthesized nonenzymatically from 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide and plays a role as a precursor in purine ribonucleotides and thiamin biosynthesis in prokaryotic organisms. Its facile rearrangement in neutral aqueous solutions may impact the early biotic pathways to purine nucleotide components (Groziak et al., 1988).

AMPK-Dependent and Independent Effects

AICAR has been widely used as an AMPK activator in studies of metabolism and cancer pathogenesis. It has both AMPK-dependent and independent effects on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. This highlights the need for careful interpretation of AICAR-based studies in understanding AMPK signaling (Visnjic et al., 2021).

Chemistry of 5-Aminoimidazoles

5-Aminoimidazoles, including AICAR, are precursors of purines and thiamine. They behave as C- or N-nucleophiles based on the electrophile's nature, offering new routes to nitrogen heterocycles. Their synthesis and biomimetic transformation to novel purine analogs are of significant chemical interest (Ramsden, 1995).

Glucose Homeostasis in Diabetic Models

AICAR treatment in diabetic (ob/ob) mice showed improved glucose homeostasis by activating AMPK in skeletal muscle and liver. It normalized glucose concentrations, improved glucose tolerance, and altered glycogen storage, demonstrating potential therapeutic applications (Song et al., 2002).

AMPK Activation via De Novo Purine Biosynthesis

AICAR facilitates AMPK activation via de novo purine biosynthesis. An inhibitor of ATIC homodimerization, blocking the ninth step of de novo purine biosynthesis, resulted in endogenous ZMP accumulation, activating AMPK and its downstream signaling pathways. This suggests a new therapeutic approach to metabolic disorders (Asby et al., 2015).

Nutritional and Genetic Blocks in Purine Synthesis

Research on yeast, molds, and bacteria showed that 5-aminoimidazole riboside accumulation varies in response to genetic or nutritional factors, affecting purine biosynthesis. This work sheds light on the relationship between biotin and purine biosynthesis (Friedman & Moat, 1958).

Influence on Fatty Acid Oxidation and Glucose Uptake

AICAR activates AMPK in skeletal muscle, leading to increases in fatty acid oxidation and glucose uptake. It also inactivates acetyl-CoA carboxylase (ACC) and decreases malonyl-CoA, indicating its potential in modulating energy metabolism (Merrill et al., 1997).

Suppressing TNF-alpha Production

AICAR suppresses lipopolysaccharide-induced TNF-alpha production in murine macrophages, independent of AMPK activation. It inhibits the activation of the phosphatidylinositol 3-kinase/Akt pathway, indicating its anti-inflammatory action (Jhun et al., 2004).

Propiedades

Fórmula molecular |

C8H13N3O4 |

|---|---|

Peso molecular |

215.21 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1 |

Clave InChI |

NKYAAYKKNSYIIW-XVFCMESISA-N |

SMILES isomérico |

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

SMILES |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

SMILES canónico |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

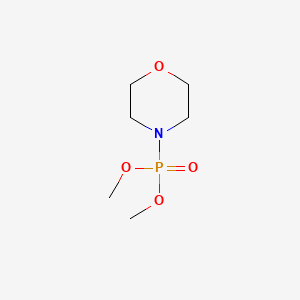

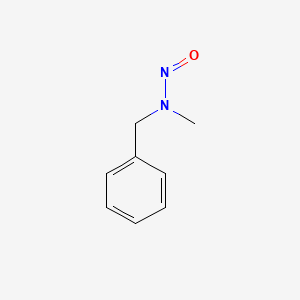

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)

![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)

![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)